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Compound of Interest

Compound Name:
2-Chloro-5-

(methoxymethyl)thiazole

Cat. No.: B1590060 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of 2-Chloro-5-(methoxymethyl)thiazole, a key intermediate in the synthesis of various

agrochemicals and pharmaceuticals.[1] This document outlines the expected spectroscopic

data based on the analysis of related thiazole derivatives and provides detailed, generalized

experimental protocols for obtaining this data.

Molecular Structure and Properties
2-Chloro-5-(methoxymethyl)thiazole possesses the following molecular structure:

Molecular Formula: C₅H₆ClNOS[1]

Molecular Weight: 163.63 g/mol [1]

Boiling Point: 229 °C at 760 mmHg[1]

SMILES Code: COCC1=CN=C(Cl)S1

Spectroscopic Data Summary
While specific experimental data for 2-Chloro-5-(methoxymethyl)thiazole is not readily

available in the public domain, the following tables summarize the expected quantitative data
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based on the known spectroscopic behavior of analogous thiazole compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃,
400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.4 Singlet 1H H-4 (thiazole ring)

~4.6 Singlet 2H -CH₂-O-

~3.4 Singlet 3H -O-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃,
100 MHz)

Chemical Shift (δ, ppm) Assignment

~153 C-2 (thiazole ring)

~141 C-4 (thiazole ring)

~138 C-5 (thiazole ring)

~65 -CH₂-O-

~58 -O-CH₃

Table 3: Predicted Mass Spectrometry (EI-MS) Data
m/z Relative Intensity Proposed Fragment

163/165 High
[M]⁺ (Molecular ion, showing

isotopic pattern for Cl)

132/134 Moderate [M - OCH₃]⁺

128/130 Moderate [M - Cl]⁺

98 Moderate [C₄H₂NS]⁺
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Table 4: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~3100 Medium C-H stretching (thiazole ring)

~2950-2850 Medium-Strong C-H stretching (aliphatic)

~1500-1400 Medium-Strong
C=N and C=C stretching

(thiazole ring)

~1100 Strong C-O-C stretching (ether)

~800-700 Strong C-Cl stretching

Table 5: Predicted UV-Vis Spectroscopy Data (in
Ethanol)

λmax (nm)
Molar Absorptivity (ε,
L·mol⁻¹·cm⁻¹)

Transition

~250-270 Moderate to High π → π*

Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of 2-
Chloro-5-(methoxymethyl)thiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the ¹H and ¹³C chemical environments in the molecule.

Methodology:

Sample Preparation: Dissolve approximately 10-20 mg of 2-Chloro-5-
(methoxymethyl)thiazole in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03%

(v/v) tetramethylsilane (TMS) as an internal standard.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
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¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Use a standard pulse sequence with a sufficient number of scans to achieve a good

signal-to-noise ratio.

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Increase the number of scans significantly compared to ¹H NMR to obtain an adequate

signal-to-noise ratio.

Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the chemical shifts to

TMS (0 ppm).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: Introduce a dilute solution of the compound in a volatile organic solvent

(e.g., methanol or acetonitrile) into the mass spectrometer.

Ionization: Utilize Electron Impact (EI) ionization to generate charged fragments.

Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions

based on their mass-to-charge ratio (m/z).

Detection: Detect the ions and generate a mass spectrum.
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Data Analysis: Analyze the spectrum to identify the molecular ion peak and the major

fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio)

should be observed for chlorine-containing fragments.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by

dissolving a small amount of the compound in a volatile solvent and allowing the solvent to

evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR)

accessory.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions within the molecule.

Methodology:

Sample Preparation: Prepare a dilute solution of 2-Chloro-5-(methoxymethyl)thiazole in a

UV-transparent solvent, such as ethanol or acetonitrile. The concentration should be

adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum

absorbance (λmax).

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition: Scan the absorbance of the sample solution over a wavelength range of

approximately 200-400 nm, using the pure solvent as a reference.
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Data Analysis: Determine the λmax and, if the concentration is accurately known, calculate

the molar absorptivity (ε).

Visualizations
Proposed Synthetic Pathway
The synthesis of 2-Chloro-5-(methoxymethyl)thiazole can be logically derived from the

known synthesis of the analogous 2-chloro-5-chloromethylthiazole. A plausible synthetic route

is outlined below.

Starting Materials

Intermediate Formation

Chlorination and Cyclization

Final Product Formation

2,3-Dichloropropene

1-Thiocyano-2-chloropropene

Substitution

Sodium Thiocyanate

1-Isothiocyanato-2-chloropropene
Isomerization

2-Chloro-5-chloromethylthiazoleSulfuryl Chloride

2-Chloro-5-(methoxymethyl)thiazole

Nucleophilic Substitution

Sodium Methoxide

Click to download full resolution via product page

Caption: Proposed synthesis of 2-Chloro-5-(methoxymethyl)thiazole.

Analytical Workflow for Spectroscopic Characterization
The logical flow for the complete spectroscopic characterization of a synthesized batch of 2-
Chloro-5-(methoxymethyl)thiazole is depicted below.
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Caption: Workflow for spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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